molecular formula C20H23Cl2N3O2 B2979477 3,4-dichloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide CAS No. 1049469-21-7

3,4-dichloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Cat. No.: B2979477
CAS No.: 1049469-21-7
M. Wt: 408.32
InChI Key: MDFOSYMDLGOLOP-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with dichloro and methoxyphenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The reaction between 2-methoxyphenylamine and ethylene oxide in the presence of a base forms 1-(2-methoxyphenyl)piperazine.

    Coupling with Benzoyl Chloride: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields phenolic derivatives, while substitution reactions can introduce various functional groups in place of the halogens.

Scientific Research Applications

3,4-dichloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a receptor antagonist or agonist.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an antagonist at certain receptors, blocking their activation and subsequent signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides: These compounds share a similar piperazine core and dichlorophenyl substitution but differ in their linking chains and additional functional groups.

    Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities and are structurally similar due to their aromatic nature and potential for receptor binding.

Uniqueness

3,4-dichloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is unique due to its specific substitution pattern and the presence of both dichloro and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,4-dichloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O2/c1-27-19-5-3-2-4-18(19)25-12-10-24(11-13-25)9-8-23-20(26)15-6-7-16(21)17(22)14-15/h2-7,14H,8-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFOSYMDLGOLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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